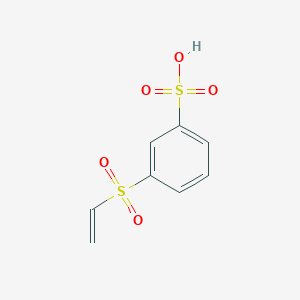
3-(Ethenesulfonyl)benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethenesulfonyl)benzene-1-sulfonic acid is an organosulfur compound with a unique structure that includes both ethenesulfonyl and benzene-1-sulfonic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethenesulfonyl)benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with sulfur trioxide and fuming sulfuric acid, which produces benzenesulfonic acid . The ethenesulfonyl group can be introduced through further reactions involving ethenesulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using advanced reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethenesulfonyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sulfur trioxide, fuming sulfuric acid, and ethenesulfonyl chloride are commonly employed.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfides, and various substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
3-(Ethenesulfonyl)benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Ethenesulfonyl)benzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonyl groups can act as electrophiles, reacting with nucleophiles in biological systems. The benzene ring provides a stable framework for these interactions, allowing the compound to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler analog with only one sulfonic acid group.
Ethenesulfonic acid: Contains only the ethenesulfonyl group without the benzene ring.
Toluene-4-sulfonic acid: Similar structure but with a methyl group on the benzene ring.
Uniqueness
3-(Ethenesulfonyl)benzene-1-sulfonic acid is unique due to the presence of both ethenesulfonyl and benzene-1-sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
95378-19-1 |
|---|---|
Molekularformel |
C8H8O5S2 |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
3-ethenylsulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C8H8O5S2/c1-2-14(9,10)7-4-3-5-8(6-7)15(11,12)13/h2-6H,1H2,(H,11,12,13) |
InChI-Schlüssel |
LJBFFOXSMUKACP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















